N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide
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Description
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with an indole structure, like this one, often interact with various proteins in the body due to the aromatic indole ring’s ability to form pi stacking interactions and hydrogen bonds .
Mode of action
The specific mode of action would depend on the target protein. The compound could act as an inhibitor, activator, or modulator of the protein’s function. The furan and indole rings in the compound could interact with different parts of the protein to induce a conformational change .
Biochemical pathways
The affected pathways would depend on the specific protein targets of the compound. Indole derivatives have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Result of action
The molecular and cellular effects would depend on the compound’s specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an inhibitor of a certain protein, it could lead to decreased activity of that protein and downstream effects on cellular signaling pathways .
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c27-19(23-8-13-4-3-7-29-13)10-26-20(16-11-30-12-18(16)25-26)24-21(28)15-9-22-17-6-2-1-5-14(15)17/h1-7,9,22H,8,10-12H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRWXZPFIRGWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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